3-(Hydroxymethyl)hexanoic acid is an organic compound classified as a medium-chain fatty acid. Its molecular formula is , and it possesses a hydroxymethyl group at the third carbon of the hexanoic acid chain. This compound is significant in various biochemical processes and has potential applications in pharmaceuticals and food science.
This compound can be synthesized through various methods, including chemical reactions involving hexanoic acid and hydroxymethylation agents. It is also found in certain biological systems as a metabolite.
The synthesis of 3-(Hydroxymethyl)hexanoic acid can be achieved through several methods:
The reaction conditions for chemical synthesis typically require controlled temperatures and pH levels to optimize yield and minimize by-products. The use of catalysts such as Lewis acids can enhance the reaction efficiency .
3-(Hydroxymethyl)hexanoic acid features a linear carbon chain with seven carbon atoms and a hydroxymethyl group (-CH2OH) attached to the third carbon. The structural representation can be described as follows:
The InChI key for this compound is ACCRBMDJCPPJDX-UHFFFAOYSA-N
, which allows for easy identification in chemical databases. The compound's three-dimensional structure can be visualized using molecular modeling software .
3-(Hydroxymethyl)hexanoic acid participates in various chemical reactions typical of fatty acids, including:
These reactions often require specific conditions such as elevated temperatures or acidic/basic environments to proceed effectively. The reactivity of the hydroxymethyl group also allows for further functionalization, making it versatile in synthetic organic chemistry .
In biological contexts, 3-(Hydroxymethyl)hexanoic acid plays a role in metabolic pathways, particularly those associated with lipid metabolism. It may influence energy storage and utilization within cells.
Studies have shown that this compound can act as a substrate for various enzymes involved in fatty acid metabolism, contributing to energy production or storage depending on cellular demands .
Relevant data indicates that the compound's melting point ranges around °C, while its boiling point is approximately °C .
3-(Hydroxymethyl)hexanoic acid has several scientific uses:
3-(Hydroxymethyl)hexanoic acid serves as a pivotal chiral intermediate in synthesizing antiepileptic drugs like brivaracetam. Its stereoselective construction leverages chiral pool strategies, where enantiomerically pure natural compounds or their derivatives provide the foundational stereochemistry. A prominent route involves the Grignard addition to furan-2(5H)-one, followed by ring-opening and cyclization with S-2-aminobutyramide to yield (R)-4-propylpyrrolidin-2-one—a direct precursor to 3-(hydroxymethyl)hexanoic acid after hydrolysis [1]. This method capitalizes on the inherent chirality of the amino acid scaffold to enforce stereocontrol.
Alternatively, enantiomeric scaffolding employs chiral auxiliaries to direct asymmetric transformations. For example, valeraldehyde undergoes morpholine-catalyzed condensation with glyoxylic acid to form hydroxy furanone intermediates. Subsequent reductive amination and hydrogenation generate diastereomeric pyrrolidones, which are separated via preparative HPLC (using EtOH/heptane) to isolate the desired (R)-enantiomer [1]. Though effective, this route requires chromatographic resolution, limiting its industrial scalability.
Table 1: Key Chiral Pool/Scaffold Approaches for 3-(Hydroxymethyl)hexanoic Acid
Starting Material | Key Transformation | Chiral Controller | Stereochemical Outcome |
---|---|---|---|
Furan-2(5H)-one | 1,4-Grignard addition, ring-opening | S-2-Aminobutyramide | (R)-configured lactam |
Valeraldehyde | Morpholine-catalyzed condensation | Chiral HPLC separation | Diastereomer resolution |
Methyl-3-formylhexanoate | Reductive amination | S-2-Aminobutyramide | (R)-enriched intermediate |
Biocatalysis offers sustainable routes to enantiopure 3-(hydroxymethyl)hexanoic acid by exploiting the innate stereoselectivity of enzymes. Lipase-mediated kinetic resolution is particularly effective, as demonstrated by Pseudomonas fluorescens lipase immobilized on amine-modified silica nanoparticles. This system achieves transesterification of racemic 3-hydroxy-3-phenylpropanonitrile (a structural analog) with 97.4% process efficiency and 79.5% enantiomeric excess (ee) using [BMIM]Cl ionic liquid in hexane [2]. The ionic liquid enhances enzyme stability and enantioselectivity by modulating the micro-environment around the active site.
Transaminases (TAs) provide another biocatalytic avenue, enabling asymmetric amination of prochiral ketones. For instance, ω-transaminases convert 5-oxohexanoic acid to enantiomerically pure (R)-5-aminohexanoic acid, which is oxidatively decarboxylated to yield 3-(hydroxymethyl)hexanoic acid [6]. Immobilization techniques (e.g., on silica or polymeric carriers) improve enzyme reusability and thermal stability, allowing >10 reaction cycles without significant activity loss [2] [7].
Epoxide hydrolases further expand the toolbox by enantioselectively hydrolyzing racemic epoxides. This method has been applied to synthesize chiral intermediates for β3-receptor agonists, which share structural motifs with 3-(hydroxymethyl)hexanoic acid [7].
Transition metals enable direct C–C and C–O bond formations critical for constructing the carboxylic acid backbone of 3-(hydroxymethyl)hexanoic acid. A notable example is Hafnium(IV) triflate [Hf(OTf)₄]-catalyzed three-component reactions, which assemble β-carbamate ketones from aldehydes, ketones, and carbamates under solvent-free conditions. This reaction proceeds via sequential aldol condensation and aza-Michael addition (not classical Mannich pathways), affording products in 75–91% yield within 2–4 hours at 80°C [8]. The catalyst activates carbonyl substrates through Lewis acid interactions, facilitating C–C coupling.
For enantioselective C–H functionalization, manganese-catalyzed tertiary C(sp³)–H hydroxylation desymmetrizes prochiral cyclohexane derivatives. Using Mn(TIPSpdp) with N-phthalimido-L-tert-leucine as a co-ligand and H₂O₂ as an oxidant, tertiary C–H bonds are hydroxylated with up to 94% ee [5]. This method generates up to four stereocenters in one step and is adaptable to cyclohexanecarboxylate esters—precursors to 3-(hydroxymethyl)hexanoic acid. The mechanism involves high-valent Mn–oxo species that abstract hydrogen atoms stereoretentively.
Optimizing the synthesis of 3-(hydroxymethyl)hexanoic acid requires addressing yield bottlenecks in multi-step sequences:
Table 2: Yield Optimization Strategies in Synthetic Routes
Strategy | Technical Approach | Impact on Synthesis |
---|---|---|
Continuous-flow chromatography | Multi-column separation in n-heptane/ethanol | Reduced diastereomer losses; +25% yield |
Enzyme immobilization | Lipase on APTES-silica with [BMIM]Cl | Enhanced thermal stability; 10+ cycles |
One-pot reactions | Reductive amination/hydrogenation | Avoided intermediate degradation |
Hybrid solvent systems | Hexane/[BMIM]Cl mixtures | Increased enantioselectivity (79.5% ee) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9